Ethyl 5,6-dicyano-2-(4-methylphenyl)-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5,6-dicyano-2-(4-methylphenyl)-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, cyano groups, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6-dicyano-2-(4-methylphenyl)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions
Formation of Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of ortho-hydroxyaryl aldehydes with acetic anhydride under acidic conditions.
Introduction of Cyano Groups: The cyano groups are introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction of the cyano groups can yield primary amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Ethyl 5,6-dicyano-2-(4-methylphenyl)-1-benzofuran-3-carboxylate has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes due to its electron-withdrawing cyano groups and conjugated system.
Medicinal Chemistry: Potential use in drug design for its ability to interact with biological targets through hydrogen bonding and π-π interactions.
Materials Science: Employed in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which Ethyl 5,6-dicyano-2-(4-methylphenyl)-1-benzofuran-3-carboxylate exerts its effects depends on its application:
In Organic Electronics: The compound acts as an electron acceptor, facilitating charge transport in organic photovoltaic cells.
In Medicinal Chemistry: It can interact with enzymes or receptors through its functional groups, modulating biological pathways.
Comparison with Similar Compounds
Ethyl 5,6-dicyano-2-(4-methylphenyl)-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives and cyano-substituted compounds:
Benzofuran Derivatives: Compounds like 2-phenylbenzofuran and 2-(4-methoxyphenyl)benzofuran share the benzofuran core but differ in their substituents, affecting their electronic properties and reactivity.
Cyano-Substituted Compounds: Compounds such as 2,3-dicyano-1,4-naphthoquinone and 2,3,5,6-tetracyano-1,4-benzoquinone have multiple cyano groups, making them strong electron acceptors but with different structural frameworks.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in organic chemistry and related disciplines.
Properties
Molecular Formula |
C20H14N2O3 |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
ethyl 5,6-dicyano-2-(4-methylphenyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H14N2O3/c1-3-24-20(23)18-16-8-14(10-21)15(11-22)9-17(16)25-19(18)13-6-4-12(2)5-7-13/h4-9H,3H2,1-2H3 |
InChI Key |
FGMDJKSNODSVAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C(=C2)C#N)C#N)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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